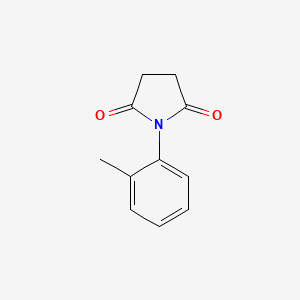

1-(o-Tolyl)pyrrolidine-2,5-dione

Description

Contextualization within the Pyrrolidine-2,5-dione Class

Pyrrolidine-2,5-diones, also known as succinimides, are a significant class of five-membered nitrogen-containing heterocyclic compounds. nih.govresearchgate.net Their core structure consists of a pyrrolidine (B122466) ring with two carbonyl groups at positions 2 and 5. This structural motif serves as a versatile scaffold in both medicinal chemistry and organic synthesis. nih.govresearchgate.netontosight.ai

Derivatives of pyrrolidine-2,5-dione are explored for a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and anticonvulsant properties. nih.govontosight.aiebi.ac.uknih.gov The versatility of the pyrrolidine-2,5-dione core allows for substitutions at the nitrogen atom (position 1) and on the carbon backbone, leading to a diverse array of compounds with distinct chemical and biological properties.

A straightforward method for synthesizing N-substituted succinimides involves the acylation of a primary amine with succinic anhydride (B1165640), followed by a cyclodehydration step. mdpi.combeilstein-archives.org This reaction can be carried out under various conditions, including heating or using a dehydrating agent like acetic anhydride. mdpi.combeilstein-archives.org Greener synthesis methods have also been developed, utilizing hot water as a solvent and avoiding the need for a catalyst. researchgate.nettandfonline.com

Academic Significance of N-Aryl Pyrrolidine-2,5-diones in Organic Synthesis

N-aryl pyrrolidine-2,5-diones are of particular interest in organic synthesis due to their utility as synthetic intermediates. The N-aryl group can influence the reactivity of the succinimide (B58015) ring and can be a key structural element in the target molecule. These compounds serve as building blocks for more complex molecular architectures. ijcps.org

The synthesis of N-aryl succinimides can be achieved by reacting succinic acid with primary aromatic amines in hot water, although yields are sometimes lower compared to their N-alkyl counterparts. tandfonline.com Alternative one-pot methods have been developed using reagents like zinc and acetic acid to facilitate the cyclization of the intermediate succinamic acid. ijcps.org The development of efficient and environmentally friendly synthetic routes to N-aryl succinimides remains an active area of research. researchgate.nettandfonline.com

N-aryl-substituted pyrrolidines, which can be derived from the corresponding diones, are important structural motifs found in many bioactive substances and pharmaceuticals. nih.gov The construction of these N-aryl pyrrolidine systems is a key focus in synthetic organic chemistry, with various methods being explored, including reductive amination of diketones. nih.gov

Specific Research Focus on 1-(o-Tolyl)pyrrolidine-2,5-dione

While broad research exists on N-substituted pyrrolidine-2,5-diones, specific and detailed research findings on this compound are less prevalent in the public domain. However, its chemical structure, featuring an ortho-tolyl group attached to the nitrogen of the succinimide ring, suggests it would be synthesized via the general methods described for N-aryl succinimides. This would typically involve the reaction of o-toluidine (B26562) with succinic anhydride or succinic acid.

The steric hindrance introduced by the ortho-methyl group on the phenyl ring may influence the reaction kinetics and the ultimate yield of the synthesis compared to its para- or meta-isomers. The electronic and steric properties of the o-tolyl group can also be expected to modulate the biological activity and physical properties of the molecule.

Further research into this compound would be necessary to fully elucidate its specific properties and potential applications. This could involve detailed spectroscopic analysis, investigation of its crystal structure, and evaluation of its biological activity in various assays.

Structure

3D Structure

Properties

CAS No. |

70290-53-8 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-(2-methylphenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C11H11NO2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 |

InChI Key |

DCDBACYZWPRROH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)CCC2=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 O Tolyl Pyrrolidine 2,5 Dione

Electrophilic and Nucleophilic Characteristics of the Pyrrolidine-2,5-dione Moiety

The pyrrolidine-2,5-dione scaffold, also known as a succinimide (B58015), possesses both electrophilic and nucleophilic centers, rendering it a versatile component in chemical reactions. acs.org The carbonyl carbons are susceptible to nucleophilic attack, a characteristic inherent to imides. This reactivity is fundamental to many of its applications, particularly in acylation reactions where the succinimide acts as a leaving group. nih.govnih.gov

Conversely, the nitrogen atom of the pyrrolidine-2,5-dione ring can exhibit nucleophilic character. nih.gov However, the delocalization of the nitrogen lone pair across the two adjacent carbonyl groups significantly diminishes its basicity and nucleophilicity compared to a simple secondary amine. nih.gov The planarity of the non-hydrogen atoms in the pyrrolidine-2,5-dione ring, as confirmed by crystallographic studies, facilitates this resonance stabilization. nih.govresearchgate.net This electronic feature makes the N-H proton (in the unsubstituted succinimide) acidic, allowing for deprotonation under basic conditions to form a nucleophilic anion.

Influence of the N-o-Tolyl Substituent on Reaction Pathways

The attachment of an o-tolyl group to the nitrogen atom of the pyrrolidine-2,5-dione ring introduces steric and electronic effects that modulate its reactivity. The ortho-methyl group on the phenyl ring provides steric hindrance around the nitrogen atom and the adjacent carbonyl groups. This steric bulk can influence the approach of incoming reagents, potentially directing reactions to the less hindered carbonyl group or affecting the rate of reactions involving the nitrogen atom.

Photochemical Transformations of Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-dione derivatives are known to undergo a variety of photochemical transformations, offering pathways to complex molecular architectures that are often inaccessible through thermal methods. researchgate.net These reactions are typically initiated by the absorption of light, leading to the formation of excited states with unique reactivity.

Upon irradiation, N-substituted succinimides can undergo homolytic cleavage to generate radical species. cdnsciencepub.com Specifically, the photolysis of certain N-substituted pyrrolidine-2,5-diones can lead to the formation of imidoyl radicals. scirp.orgresearchgate.net These highly reactive intermediates are characterized by an unpaired electron on the carbon atom of a C=N double bond. rsc.org The generation of imidoyl radicals opens up synthetic avenues for the construction of various nitrogen-containing heterocyclic compounds through intramolecular cyclization or intermolecular addition reactions. scirp.orgresearchgate.net For instance, the photolysis of N-bromosuccinimide in the presence of olefins has been shown to generate the succinimidyl radical, which can add across double bonds. cdnsciencepub.com

Cycloaddition reactions involving pyrrolidine-2,5-dione derivatives provide a powerful tool for the synthesis of fused and spirocyclic systems. rsc.org These reactions, which can be thermally or photochemically induced, are governed by the principles of orbital symmetry. openstax.org Photochemical [2+2] cycloadditions between an alkene and a molecule with a carbon-carbon double bond, such as maleimide (B117702) (a related unsaturated dione), can yield cyclobutane (B1203170) rings. libretexts.org This type of reaction is particularly useful for creating strained four-membered rings. libretexts.org The stereochemistry of these cycloadditions is a key aspect, with the possibility of both suprafacial and antarafacial approaches of the reacting partners. openstax.orgchadsprep.com

Utilization as a Versatile Reagent in Organic Transformations

N-acylsuccinimides, including structures analogous to 1-(o-tolyl)pyrrolidine-2,5-dione, are recognized as effective acyl transfer reagents in organic synthesis. rsc.orgillinoisstate.edu

A significant application of N-acylsuccinimides is in the formation of amides under mild conditions. illinoisstate.edu These compounds act as efficient acylating agents for amines, leading to the formation of a new amide bond and the release of succinimide as a byproduct. nih.govnih.gov The reactivity of N-acylsuccinimides in these transformations is attributed to the "twist" in the amide bond, which facilitates selective cleavage of the N-C bond upon reaction with a nucleophile. nsf.govrsc.org This method has proven valuable in the synthesis of peptides and other complex molecules containing amide functionalities. nih.govillinoisstate.edu

Research Findings on this compound Remain Elusive

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the chemical reactivity and mechanistic investigations of This compound in the synthesis of cyclic and heterocyclic compounds. The investigation, which included targeted searches using the compound's name and its CAS number (70290-53-8), did not yield any published research detailing its use as a starting material or intermediate in the construction of such molecular frameworks.

The initial aim was to delineate the role of this compound in forming various cyclic structures, with a particular focus on its application in generating heterocyclic systems. The intended scope was to explore the mechanistic pathways, reaction conditions, and the types of cyclic and heterocyclic products that could be derived from this specific compound.

Despite the broad inquiry into its synthetic applications, the search results did not provide any data on its reactivity, including cycloaddition reactions, ring-opening polymerizations, or its use as a precursor for more complex molecular architectures. General information on the broader class of N-aryl-pyrrolidine-2,5-diones is available; however, the strict focus on the o-tolyl derivative as per the user's request means that this more general information cannot be used to construct the specified article.

Therefore, due to the absence of specific research findings on the chemical behavior of this compound in the context of cyclic and heterocyclic synthesis, it is not possible to provide an article that adheres to the requested detailed outline. The required data on its reactivity, mechanistic pathways, and specific synthetic outcomes are not present in the currently accessible scientific literature.

Spectroscopic Elucidation and Advanced Structural Analysis of 1 O Tolyl Pyrrolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1-(o-Tolyl)pyrrolidine-2,5-dione, providing detailed information about the proton and carbon environments within the molecule.

¹H NMR Spectral Analysis and Proton Environment Assessment

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments. The protons of the pyrrolidine-2,5-dione ring typically appear as a singlet or a multiplet in the aliphatic region of the spectrum. The aromatic protons of the o-tolyl group exhibit characteristic splitting patterns in the downfield region, influenced by their substitution pattern. The methyl protons of the tolyl group produce a singlet, providing a key identifying feature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 4H | Aromatic protons (tolyl group) |

| ~2.9 | Singlet | 4H | Methylene (B1212753) protons (pyrrolidine ring) |

| ~2.2 | Singlet | 3H | Methyl protons (tolyl group) |

Note: Predicted data is based on computational models and may vary from experimental values.

¹³C NMR Spectral Analysis and Carbon Skeletal Characterization

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The carbonyl carbons of the succinimide (B58015) ring are characteristically found at the downfield end of the spectrum. The aromatic carbons of the o-tolyl ring show a set of signals in the aromatic region, with the substituted carbon appearing at a distinct chemical shift. The methylene carbons of the pyrrolidine (B122466) ring and the methyl carbon of the tolyl group are observed in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~177 | Carbonyl carbons (C=O) |

| ~136 | Quaternary aromatic carbon (C-N) |

| ~131 | Aromatic CH |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Quaternary aromatic carbon (C-CH₃) |

| ~30 | Methylene carbons (CH₂) |

| ~18 | Methyl carbon (CH₃) |

Note: Predicted data is based on computational models and may vary from experimental values.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the connectivity of atoms within the molecule. A COSY spectrum would show correlations between adjacent protons, confirming the coupling network within the o-tolyl ring. An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. The HMBC spectrum reveals longer-range correlations (typically 2-3 bonds), which are crucial for establishing the connection between the o-tolyl group and the succinimide ring, for instance, by showing a correlation from the aromatic protons to the carbonyl carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most prominent features in its IR spectrum are the strong absorption bands corresponding to the carbonyl groups of the succinimide ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1770-1700 | Strong | C=O stretching (symmetric and asymmetric) of the imide |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1600-1450 | Medium to Weak | C=C stretching (aromatic ring) |

The presence of two distinct carbonyl absorption bands is characteristic of a cyclic imide, arising from symmetric and asymmetric stretching vibrations. The positions of these bands can be influenced by the electronic effects of the o-tolyl substituent.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (C₁₁H₁₁NO₂), which is approximately 189.21 g/mol .

Analysis of the fragmentation pattern can reveal characteristic losses of molecular fragments. For instance, cleavage of the succinimide ring or the loss of the tolyl group can lead to the formation of specific fragment ions, providing further structural evidence.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~189 | Molecular ion (M⁺) |

| ~91 | Fragment corresponding to the tolyl group ([C₇H₇]⁺) |

| Various | Fragments resulting from the cleavage of the pyrrolidine-2,5-dione ring |

X-ray Crystallography for Solid-State Structural Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogues

The determination of the absolute configuration of chiral molecules is a crucial aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For analogues of this compound that exhibit chirality, particularly atropisomerism arising from restricted rotation about the N-aryl single bond, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy are powerful techniques for elucidating their three-dimensional structure. hebmu.edu.cnnih.gov

Atropisomerism in N-aryl succinimides occurs when bulky substituents on the aryl ring, such as the ortho-methyl group in this compound, hinder free rotation around the N-C(aryl) bond, leading to the existence of stable, non-interconverting rotational isomers (atropisomers). These atropisomers are enantiomeric and can exhibit distinct biological activities. The combination of VCD and ECD, supported by quantum chemical calculations, provides a reliable method for the assignment of the absolute configuration of these axially chiral compounds. nih.gov

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the stereochemical environment of vibrating functional groups. For chiral analogues of this compound, the VCD spectra are expected to show characteristic signals for the vibrational modes of the succinimide ring and the tolyl substituent.

The carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety, typically appearing in the 1700-1800 cm⁻¹ region of the infrared spectrum, are particularly informative. In a chiral environment, these carbonyl stretching modes can couple, giving rise to distinct VCD couplets (a pair of adjacent positive and negative bands). The sign and intensity of these couplets are directly related to the spatial arrangement of the carbonyl groups and, consequently, to the absolute configuration of the atropisomer.

For instance, in a study of atropisomeric γ-aminobutyric acid (GABA) modulators, which also feature axial chirality, VCD spectroscopy coupled with density functional theory (DFT) calculations was successfully used to assign the absolute configuration. hebmu.edu.cn Similar approaches can be applied to chiral N-(o-tolyl)succinimide analogues. The comparison of the experimental VCD spectrum with the DFT-calculated spectra for both possible atropisomers allows for an unambiguous assignment of the absolute configuration.

A hypothetical VCD analysis for a chiral analogue of this compound might yield data as presented in Table 1. The table illustrates how experimental VCD bands can be assigned to specific vibrational modes and how their signs can be correlated with a particular atropisomeric configuration (e.g., aR or aS).

Table 1: Hypothetical VCD Data for a Chiral Analogue of this compound

| Frequency (cm⁻¹) | Vibrational Assignment | Experimental ΔA (x 10⁻⁵) | Calculated ΔA for aR (x 10⁻⁵) | Calculated ΔA for aS (x 10⁻⁵) |

| 1785 | C=O asymmetric stretch | +5.2 | +5.5 | -5.4 |

| 1710 | C=O symmetric stretch | -3.8 | -4.0 | +3.9 |

| 1350 | CH₃ bending | +1.5 | +1.7 | -1.6 |

| 1180 | C-N stretch | -2.1 | -2.3 | +2.2 |

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. It provides information about the electronic transitions within a chiral molecule. For N-aryl succinimides, the key chromophores are the benzene (B151609) ring and the dione system.

The electronic transitions of these chromophores can couple in a chiral molecule, leading to characteristic Cotton effects in the ECD spectrum. In the case of atropisomeric N-aryl imides, the hindered rotation creates a fixed spatial relationship between the aryl and imide chromophores, resulting in distinct ECD spectra for the enantiomers.

Theoretical calculations, specifically time-dependent density functional theory (TD-DFT), are instrumental in interpreting ECD spectra. By calculating the expected ECD spectra for the different atropisomers, a direct comparison with the experimental spectrum can be made to determine the absolute configuration. For example, studies on atropisomeric arylmaleimides, which are structurally similar to succinimides, have successfully employed TD-DFT calculations of ECD spectra to assign the absolute configuration of the stereogenic axis.

Table 2 presents hypothetical ECD data for a chiral analogue of this compound, illustrating the expected Cotton effects and their correlation with the absolute configuration.

Table 2: Hypothetical ECD Data for a Chiral Analogue of this compound

| Wavelength (nm) | Electronic Transition | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for aR (M⁻¹cm⁻¹) | Calculated Δε for aS (M⁻¹cm⁻¹) |

| 280 | π → π* (Benzene L_b) | +15 | +18 | -17 |

| 250 | π → π* (Benzene L_a) | -25 | -28 | +27 |

| 220 | n → π* (Dione) | +8 | +10 | -9 |

Computational Chemistry and Theoretical Modeling of 1 O Tolyl Pyrrolidine 2,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 1-(o-Tolyl)pyrrolidine-2,5-dione, DFT calculations offer a detailed understanding of its geometry, stability, and electronic properties.

Geometry Optimization and Conformational Energy Landscapes

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The presence of the o-tolyl group introduces a degree of rotational freedom around the nitrogen-aryl bond, leading to different possible conformations. By systematically rotating this bond and calculating the energy of each resulting conformation, a conformational energy landscape can be generated. This landscape reveals the lowest energy conformer and the energy barriers between different conformations.

| Computational Parameter | Typical Value/Method |

| DFT Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvation Model | Polarizable Continuum Model (PCM) - Water |

| Software | Gaussian, ORCA, etc. |

This table represents typical parameters for DFT calculations on a molecule like this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack.

| Orbital | Illustrative Energy (eV) | Interpretation |

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Chemical stability and reactivity |

This table presents illustrative FMO data for this compound, as specific experimental or calculated values are not available in the public domain.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. This visual tool helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential (red/yellow) around the carbonyl oxygen atoms of the succinimide (B58015) ring, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

In Silico Prediction of Chemical Reactivity and Regioselectivity

Computational methods can be employed to predict the chemical reactivity and regioselectivity of this compound. Fukui functions, derived from DFT calculations, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For instance, the carbonyl carbons of the succinimide ring are expected to be primary sites for nucleophilic attack. Such predictions are valuable in designing synthetic routes and understanding potential metabolic pathways. Studies on similar succinimide derivatives have utilized DFT to understand reaction mechanisms, such as their formation. nih.govdoaj.orgnih.gov

Theoretical Ligand-Protein Interaction Modeling (Molecular Docking) for Mechanistic Insight into Enzymatic Processes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is instrumental in drug discovery and for understanding enzymatic processes. mdpi.comnih.govnih.gov If this compound were to be investigated as a potential enzyme inhibitor, molecular docking could be used to model its interaction with the enzyme's active site. nih.gov The docking results would provide a binding score, indicating the strength of the interaction, and would reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. This information is critical for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.

| Hypothetical Target Enzyme | Illustrative Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase IX | -6.5 | His94, His96, Thr200 |

This table provides illustrative molecular docking data for this compound against hypothetical enzyme targets to demonstrate the type of information that can be obtained from such studies.

Analysis of Binding Modes in Enzyme Active Sites

Molecular docking simulations are a cornerstone of computational drug design, offering a window into the plausible binding orientations of a ligand within a protein's active site. For the pyrrolidine-2,5-dione scaffold, these studies have been instrumental in elucidating the structural basis for their activity as inhibitors of various enzymes, notably cyclooxygenase-2 (COX-2), and in the context of anticonvulsant activity.

Research on N-substituted pyrrolidine-2,5-dione derivatives as anti-inflammatory agents has demonstrated their potential to selectively target the COX-2 enzyme. ebi.ac.uk Docking simulations have revealed that the selectivity of these compounds is often attributed to their ability to form significant interactions with amino acid residues in a secondary pocket of the COX-2 enzyme. ebi.ac.uk It is hypothesized that the o-tolyl substituent of this compound would likely orient itself to form hydrophobic and van der Waals interactions with non-polar residues within the active site of enzymes like COX-2. The pyrrolidine-2,5-dione core, with its carbonyl groups, is poised to act as a hydrogen bond acceptor, forming crucial interactions with polar amino acid residues.

The structure-activity relationship (SAR) analyses of related anticonvulsant agents built on the pyrrolidine-2,5-dione framework have underscored the critical role of the substituents on the pyrrolidine (B122466) ring in determining their biological activity. nih.gov The nature and positioning of these substituents dictate the binding mode and, consequently, the efficacy of the compound.

A hypothetical binding mode of this compound in an enzyme active site, based on studies of similar molecules, is depicted in the table below.

Table 1: Postulated Interactions of this compound in a Hypothetical Enzyme Active Site

| Interacting Residue (Hypothetical) | Interaction Type | Moiety of this compound Involved |

| Arginine | Hydrogen Bond | Carbonyl oxygen of the pyrrolidine-2,5-dione ring |

| Tyrosine | Hydrogen Bond | Carbonyl oxygen of the pyrrolidine-2,5-dione ring |

| Leucine | Hydrophobic | o-Tolyl group |

| Valine | van der Waals | o-Tolyl group |

| Phenylalanine | π-π Stacking | Aromatic ring of the o-tolyl group |

Estimation of Theoretical Binding Affinities

Beyond elucidating binding modes, computational methods are employed to estimate the theoretical binding affinity of a ligand for its target protein. This is often expressed as a docking score or a calculated binding free energy, which provides a quantitative measure of the stability of the ligand-protein complex. A lower, more negative binding energy generally indicates a more favorable interaction.

For instance, in studies of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, docking programs like AutoDock and AutoDock Vina have been used to calculate binding energies, with results ranging from -6.9 to -10.16 kcal/mol for active compounds. researchgate.net Furthermore, more rigorous methods like Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA) are often used to refine these binding energy calculations.

Quantitative Structure-Activity Relationship (QSAR) studies on pyrrolidine derivatives have also been pivotal in correlating the structural features of these compounds with their biological activities. nih.gov These models can predict the activity of new compounds based on their physicochemical properties and structural descriptors. A QSAR model for this compound could be developed to predict its activity based on parameters such as its hydrophobicity, electronic properties, and steric factors.

The following table presents a hypothetical estimation of the theoretical binding affinity of this compound against a target enzyme, based on data from related compounds.

Table 2: Representative Theoretical Binding Affinities of Pyrrolidine-2,5-dione Derivatives Against a Target Enzyme

| Compound | Docking Score (kcal/mol) (Hypothetical) |

| Pyrrolidine-2,5-dione (unsubstituted) | -5.2 |

| 1-Phenylpyrrolidine-2,5-dione | -6.8 |

| This compound | -7.5 |

| 1-(p-Chlorophenyl)pyrrolidine-2,5-dione | -7.9 |

This hypothetical data suggests that the addition of the o-tolyl group could enhance the binding affinity compared to the unsubstituted or simple phenyl-substituted pyrrolidine-2,5-dione, likely due to increased hydrophobic interactions.

Applications of Pyrrolidine 2,5 Dione Derivatives in Materials Science and Organic Synthesis

Polymer Chemistry Applications

N-substituted succinimides are known to be incorporated into various polymer structures to enhance their properties. While specific data for 1-(o-Tolyl)pyrrolidine-2,5-dione is limited, the behavior of analogous compounds provides insight into its potential applications.

N-substituted maleimides, which are structurally related to succinimides, are utilized as curing agents or modifiers in epoxy resin systems. They can participate in polymerization reactions, leading to cross-linked networks with desirable characteristics. Although direct evidence for this compound as a curing agent is not prominent in available literature, its structural similarity to other N-aryl imides suggests a potential role in modifying the curing process and final properties of epoxy resins. The introduction of the tolyl group could influence the reactivity and compatibility of the curing system.

Use as Key Intermediates in Complex Organic Synthesis

Pyrrolidine-2,5-dione derivatives are versatile intermediates in organic synthesis, serving as precursors to a wide range of more complex molecules. researchgate.net The succinimide (B58015) ring can be opened under various conditions to yield functionalized linear amides. Furthermore, the aromatic ring of this compound can undergo various substitution reactions, allowing for further molecular elaboration.

General synthetic routes to N-substituted succinimides often involve the reaction of succinic anhydride (B1165640) with a primary amine, in this case, o-toluidine (B26562). mdpi.comijcps.org This straightforward synthesis makes these compounds readily accessible as starting materials for more intricate chemical transformations.

Contributions to Catalysis and Reaction Promotion

While direct catalytic applications of this compound are not widely reported, the broader class of N-substituted imides has been explored in various catalytic systems. For instance, N-hydroxy- and N-halosuccinimides are well-known reagents and sometimes catalysts in radical reactions and other transformations. The nitrogen atom and carbonyl groups of the succinimide ring can coordinate with metal centers, suggesting a potential for these compounds to act as ligands in catalysis. Research on N-(organothio)succinimides has shown their utility in metal-catalyzed sulfenylation reactions. beilstein-journals.org

Design of Novel Functional Materials Incorporating Pyrrolidine-2,5-dione Units

The development of novel functional materials often relies on the incorporation of specific molecular motifs to achieve desired properties. The pyrrolidine-2,5-dione unit is a valuable component in this regard. Its presence can influence properties such as conductivity, optical behavior, and biocompatibility. Polymers incorporating pyrrole-2,5-dione structures have been investigated for applications in electronics and biomedical fields. nih.gov The introduction of the o-tolyl group in this compound provides a means to fine-tune the steric and electronic properties of such materials, potentially leading to the development of new functional polymers and organic materials with tailored characteristics.

Structure Property Relationships and Substituent Effects in Pyrrolidine 2,5 Dione Systems

Influence of the N-Substituent (o-Tolyl Group) on Electronic and Steric Properties

The N-substituent in N-aryl imides plays a crucial role in modulating the electronic and steric characteristics of the molecule. The tolyl group, a methyl-substituted phenyl ring, introduces both electronic and steric effects that differ depending on the position of the methyl group (ortho, meta, or para).

Electronic Properties: The methyl group is generally considered an electron-donating group through an inductive effect (+I) and hyperconjugation. This electron-donating nature would be expected to increase the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom of the pyrrolidine-2,5-dione ring. This, in turn, can influence the polarity and reactivity of the carbonyl groups. In the case of the ortho-tolyl isomer, the close proximity of the methyl group to the imide nitrogen could lead to more complex electronic interactions.

Steric Properties: The most significant impact of the ortho-tolyl group is steric hindrance. The methyl group at the ortho position restricts the rotation of the tolyl ring around the C-N bond. This restricted rotation can influence the planarity of the molecule and the accessibility of the carbonyl groups to incoming reagents. In contrast, the meta and para isomers would experience progressively less steric hindrance.

A comparative table of predicted electronic and steric parameters would be essential for a detailed analysis. However, a search of scientific databases did not yield specific experimental or computational data for these isomers.

| Property | 1-(o-Tolyl)pyrrolidine-2,5-dione | 1-(m-Tolyl)pyrrolidine-2,5-dione | 1-(p-Tolyl)pyrrolidine-2,5-dione |

| Dipole Moment (Debye) | Data not available | Data not available | Data not available |

| Electron Density on N | Data not available | Data not available | Data not available |

| Steric Hindrance (e.g., Tolman Cone Angle) | Data not available | Data not available | Data not available |

| Calculated Rotational Barrier (C-N bond) | Data not available | Data not available | Data not available |

Correlation Between Structural Modifications and Chemical Reactivity Profiles

The electronic and steric effects of the N-substituent directly impact the chemical reactivity of the pyrrolidine-2,5-dione ring. The two carbonyl groups are electrophilic and susceptible to nucleophilic attack, leading to ring-opening reactions.

The electron-donating methyl group on the tolyl ring is expected to slightly decrease the electrophilicity of the carbonyl carbons compared to an unsubstituted N-phenylsuccinimide. However, the steric hindrance from the ortho-methyl group in this compound would likely play a more dominant role. It could shield the carbonyl carbons from attack by bulky nucleophiles, thereby reducing the reaction rate. For the meta and para isomers, the electronic effect would be more pronounced, with the para isomer likely showing the greatest electronic deactivation of the carbonyls due to the direct resonance effect of the methyl group.

Detailed kinetic studies, such as hydrolysis rates under basic or acidic conditions, would be necessary to quantify these reactivity differences. Unfortunately, no such comparative studies for the tolyl isomers of pyrrolidine-2,5-dione have been found in the literature.

| Reaction Type | Reactivity of this compound | Reactivity of 1-(m-Tolyl)pyrrolidine-2,5-dione | Reactivity of 1-(p-Tolyl)pyrrolidine-2,5-dione |

| Alkaline Hydrolysis Rate | Data not available | Data not available | Data not available |

| Reaction with Nucleophiles (e.g., Amines) | Data not available | Data not available | Data not available |

Quantitative Structure-Property Relationship (QSPR) Approaches for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties. For a series of compounds like the tolyl-substituted pyrrolidine-2,5-diones, a QSPR model could predict properties such as solubility, melting point, or chromatographic retention times based on calculated molecular descriptors.

A meaningful QSPR study would require a dataset of experimentally determined properties for a series of related compounds, including the o-, m-, and p-tolyl isomers. While general QSPR studies on N-aryl imides have been conducted, no specific models that include and compare these positional isomers could be located.

Investigation of Positional Isomerism (e.g., o-, m-, p-Tolyl) and its Academic Consequences

The study of positional isomerism is fundamental in chemistry as it highlights how the spatial arrangement of a substituent can dramatically alter a molecule's properties and reactivity. The comparison of o-, m-, and p-tolylpyrrolidine-2,5-diones would serve as an excellent case study for demonstrating the interplay of steric and electronic effects.

Academic Consequences:

Understanding Reaction Mechanisms: A comparative study could provide valuable insights into the mechanisms of nucleophilic acyl substitution, particularly the role of steric hindrance in directing reaction pathways.

Rational Design of Molecules: For applications where the pyrrolidine-2,5-dione moiety is a key structural component, understanding how the tolyl substituent position affects properties like stability and reactivity would be crucial for designing molecules with specific characteristics. For instance, in materials science, the planarity and packing of these molecules, influenced by the isomer, could affect their solid-state properties.

Spectroscopic Analysis: The different electronic environments and symmetries of the isomers would lead to distinct NMR and IR spectra, providing a good educational tool for spectroscopic interpretation.

Future Research Directions and Emerging Opportunities for 1 O Tolyl Pyrrolidine 2,5 Dione Research

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of N-substituted succinimides has traditionally relied on methods that often involve harsh reaction conditions, expensive dehydrating agents, and the generation of significant by-products. researchgate.net Future research will undoubtedly focus on the development of more advanced and sustainable synthetic routes to 1-(o-Tolyl)pyrrolidine-2,5-dione.

A promising avenue lies in the expansion of catalyst-free, green synthetic approaches . A recent study has demonstrated the efficient synthesis of N-alkyl and N-aryl succinimides by simply heating succinic acid and a primary amine in water, completely avoiding the need for catalysts and organic solvents. researchgate.net The proposed mechanism suggests a direct reaction between succinic acid and the amine, bypassing the formation of succinic anhydride (B1165640). researchgate.net This method, with its high yields and simple work-up, presents an environmentally benign alternative for the production of this compound. Further research could optimize this aqueous method for industrial-scale production and explore its applicability to a wider range of substituted anilines.

Another area of intense interest is the application of N-Heterocyclic Carbene (NHC) catalysis . NHCs have emerged as powerful organocatalysts for a variety of chemical transformations. nih.gov Recent work has shown the use of NHCs in the atroposelective synthesis of N-aryl succinimides through the desymmetrization of N-aryl maleimides. thieme-connect.com This involves a Stetter-aldol cascade reaction, showcasing the potential of NHCs to introduce axial chirality into the N-aryl succinimide (B58015) framework. thieme-connect.com Future investigations could adapt these NHC-catalyzed methodologies for the direct synthesis of this compound and its chiral derivatives, which could have significant implications in medicinal chemistry and materials science.

The following table summarizes potential advanced synthetic methodologies for this compound.

| Methodology | Description | Potential Advantages |

| Aqueous Synthesis | Reaction of succinic acid with o-toluidine (B26562) in hot water without a catalyst. | Environmentally friendly, catalyst-free, simple procedure, high yields. |

| NHC-Catalyzed Synthesis | Utilization of N-Heterocyclic Carbenes to catalyze the formation of the succinimide ring or to introduce chirality. | Mild reaction conditions, high efficiency, potential for asymmetric synthesis. |

| Solid-Phase Synthesis | Employing a solid support to facilitate the reaction and simplify purification. | Recyclable reagents, ease of product isolation. nih.gov |

| Photoredox Catalysis | Using visible light and a photocatalyst to drive the cyclization reaction. | Mild conditions, access to novel reaction pathways. thieme-connect.comfrontiersin.org |

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The pyrrolidine-2,5-dione core of this compound offers a rich platform for exploring novel chemical reactivity and transformation pathways. While the fundamental reactions of succinimides are well-documented, the influence of the o-tolyl group on the electronic and steric properties of the molecule opens up new possibilities.

Future research could focus on the selective functionalization of the pyrrolidine (B122466) ring . The development of methods for the controlled introduction of substituents at the C3 and C4 positions of the succinimide ring would provide access to a diverse library of derivatives with potentially novel biological activities. Photoredox catalysis has recently been employed for the synthesis of substituted pyrrolidines, suggesting its potential applicability to the functionalization of this compound. thieme-connect.comfrontiersin.org

The atroposelective synthesis of N-aryl succinimides, where the rotation around the N-aryl bond is restricted, is a rapidly developing field. thieme-connect.com The o-tolyl group in this compound introduces the potential for axial chirality. Investigating the rotational barrier and developing catalytic methods to control this stereochemical element could lead to the discovery of new chiral ligands and catalysts. researchgate.net

Furthermore, the ring-opening reactions of the succinimide moiety can lead to valuable acyclic structures. For instance, the reaction of N-substituted succinimides with hydroxylamine (B1172632) has been shown to produce hydroxamic acid derivatives. Exploring similar transformations with this compound could yield novel molecules with applications in medicinal chemistry.

Integration of Advanced Computational Techniques for Rational Design

The rational design of novel this compound derivatives with tailored properties can be significantly accelerated through the integration of advanced computational techniques. Methods such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are powerful tools in modern drug discovery and materials science.

Molecular docking simulations can be employed to predict the binding interactions of this compound derivatives with specific biological targets, such as enzymes or receptors. This can guide the design of new compounds with enhanced biological activity. For example, docking studies have been successfully used to understand the interaction of succinimide derivatives with various enzymes.

Virtual screening of large compound libraries can identify new molecules based on their structural similarity to this compound or their predicted ability to bind to a target of interest. nih.gov This computational approach can significantly reduce the time and cost associated with experimental high-throughput screening.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These theoretical studies can help in understanding the reaction mechanisms of its synthesis and functionalization, as well as in predicting its photophysical properties for applications in materials science.

The table below outlines key computational techniques and their potential applications in the research of this compound.

| Computational Technique | Application in this compound Research |

| Molecular Docking | Predicting binding modes and affinities to biological targets for drug design. |

| Virtual Screening | Identifying novel derivatives with desired biological activities from large chemical databases. |

| QSAR | Establishing relationships between chemical structure and biological activity to guide lead optimization. |

| DFT Calculations | Investigating electronic properties, reactivity, and spectroscopic signatures to understand and predict chemical behavior. |

Synergistic Research with Emerging Fields in Chemical Sciences

The unique structural features of this compound make it a promising candidate for synergistic research with emerging fields in chemical sciences, including materials science and catalysis.

In materials science , N-aryl succinimides can serve as building blocks for the synthesis of novel polymers and organic materials. Their rigid structure and potential for functionalization make them attractive for applications in areas such as organic light-emitting diodes (OLEDs) and other electronic devices. Future research could explore the incorporation of this compound into polymer backbones to modulate their thermal and photophysical properties.

In the field of catalysis , N-aryl succinimides can act as ligands for transition metal catalysts. The nitrogen and oxygen atoms of the succinimide ring can coordinate to metal centers, and the electronic and steric properties of the o-tolyl group can be tuned to influence the catalytic activity and selectivity. Investigating the coordination chemistry of this compound with various metals could lead to the development of new catalysts for a range of organic transformations.

The integration of machine learning with experimental data can accelerate the discovery of new applications for this compound. By training machine learning models on existing data for succinimide derivatives, it may be possible to predict the properties and activities of new, untested compounds, thereby guiding synthetic efforts towards the most promising candidates.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(o-Tolyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, such as the acylation of pyrrolidine-2,5-dione derivatives with o-toluoyl chloride under controlled conditions. Key steps include:

- Acylation : Reacting N-Boc-pyrrolidine-2,5-dione with o-toluoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours.

- Deprotection : Removing the Boc group using trifluoroacetic acid (TFA) in DCM at room temperature .

- Optimization : Yield (60–75%) depends on solvent polarity, temperature control, and stoichiometric ratios. For example, using a 1:1.2 molar ratio of pyrrolidine core to o-toluoyl chloride minimizes side products.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Techniques :

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C=O bond lengths ~1.21 Å, N–C bond ~1.47 Å). SHELX programs are widely used for refinement .

- NMR : Key signals include:

- ¹H NMR : Aromatic protons (δ 6.8–7.3 ppm, multiplet), pyrrolidine protons (δ 3.1–3.5 ppm, multiplet).

- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm), aromatic carbons (δ 125–140 ppm) .

- Validation : Compare experimental data with computed spectra (e.g., PubChem entries) to identify impurities or tautomeric forms.

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Key Findings :

- Substituent Effects : The o-tolyl group enhances lipophilicity, improving blood-brain barrier penetration compared to p-tolyl analogs.

- Biological Targets : Derivatives with electron-withdrawing groups on the aryl ring show increased inhibition of voltage-gated sodium channels (IC₅₀: 2.5–5.0 µM) .

- Table : Comparative Activity of Derivatives

| Substituent | Target | IC₅₀ (µM) |

|---|---|---|

| o-Tolyl | Na⁺ channels | 3.2 |

| p-Chlorophenyl | GABA transaminase | 100.5 |

| 2-Methoxyphenyl | AChE | 8.7 |

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Approach :

- Assay Standardization : Ensure consistent cell lines (e.g., HT29 vs. MCF7) and assay conditions (pH, temperature).

- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., o-tolyl derivatives show ±15% variability due to solvent effects in kinase assays) .

- Case Study : Discrepancies in anticonvulsant activity (ED₅₀: 25–40 mg/kg) may arise from differences in rodent models (e.g., MES vs. 6 Hz seizure tests).

Q. What mechanistic insights explain the interaction of this compound with neuronal ion channels?

- Proposed Mechanism :

- Voltage-Sensitive Sodium Channels : The pyrrolidine-2,5-dione core binds to Site 2, stabilizing the inactivated state via hydrogen bonding with S6 helix residues.

- Calcium Channels : The o-tolyl group interacts with hydrophobic pockets in L-type channels, reducing Ca²⁺ influx (EC₅₀: 12 µM) .

- Experimental Validation : Patch-clamp electrophysiology and molecular docking (e.g., AutoDock Vina) confirm binding affinities.

Q. How can reaction conditions be optimized for large-scale synthesis without compromising purity?

- Critical Parameters :

- Solvent Choice : Replace DCM with THF to improve scalability (yield increases by 10% at 50°C).

- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling (conversion >95% in 4 hours) .

- Table : Optimization Results

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 50°C | 85 | 98 |

| DCM, RT | 75 | 95 |

Q. What analytical strategies are recommended for assessing purity in complex reaction mixtures?

- Methods :

- HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to detect impurities (<0.5%).

- TGA/DSC : Monitor thermal stability (decomposition onset: 210°C) to identify hydrate forms .

Q. How can researchers identify novel biological targets for this compound using omics approaches?

- Workflow :

- Proteomics : SILAC labeling in HT29 cells reveals upregulation of apoptosis markers (e.g., caspase-3).

- Transcriptomics : RNA-seq identifies suppressed inflammatory pathways (e.g., NF-κB) .

- Validation : CRISPR-Cas9 knockout of candidate targets (e.g., COX-2) confirms mechanistic involvement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.